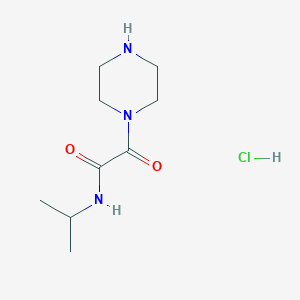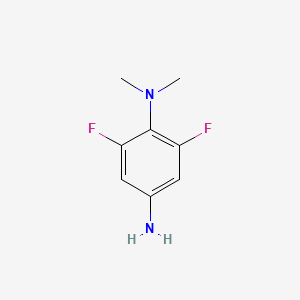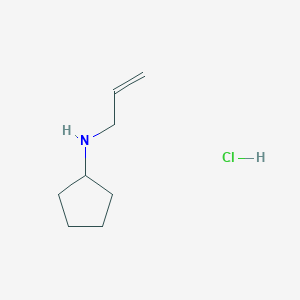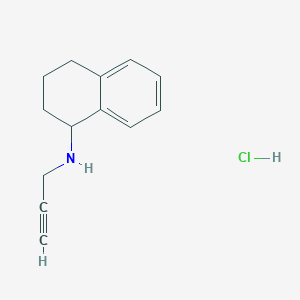![molecular formula C12H11ClN2S B1420297 5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine CAS No. 1095503-57-3](/img/structure/B1420297.png)
5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine
Vue d'ensemble
Description
“5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine” is a chemical compound with the molecular formula C12H11ClN2S and a molecular weight of 250.75 . It is also known by the synonym "2-Pyridinamine, 5-[[(2-chlorophenyl)methyl]thio]-" .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which could be related to the synthesis of “5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine”, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine” is defined by its molecular formula C12H11ClN2S . The specific arrangement of these atoms in the molecule can be found in the MOL file associated with this compound .Applications De Recherche Scientifique
Derivative Synthesis and Chemical Transformations
Chemical Transformations
Derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were synthesized, involving the hydration of 5,6-dihydropyridine and subsequent chemical reactions, demonstrating the compound's versatility in organic synthesis (Nedolya et al., 2018).
Synthesis of Pyridine Derivatives
A study focused on the synthesis of various pyridine derivatives, highlighting the compound's role in the development of novel chemical structures (Bradiaková et al., 2009).
Biological Activity and Applications
Anti-tubercular Activity
Certain derivatives exhibited significant anti-tubercular activity, indicating the compound's potential in medicinal chemistry and drug development (Manikannan et al., 2010).
Cytotoxic Activity
New sulfanyl pyrimidin-4(3H)-one derivatives were synthesized, showing cytotoxic activity against various cancer cell lines. This highlights the compound's relevance in cancer research (Stolarczyk et al., 2018).
Novel Heterocyclic Systems
- Heterocyclic Synthesis: The compound was used in the synthesis of novel heterocyclic systems such as pyrano[4″,3″,2″:4′,5′]chromeno[2′,3′:4,5]thieno[2,3-b]pyridine, showcasing its utility in creating complex chemical structures (Bondarenko et al., 2016).
Additional Chemical Applications
Chemical Reactions Involving N-Methylation
Studies involving the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation highlighted the compound's role in specific biochemical processes (Ding & Silverman, 1993).
Development of High Refractive Polyimides
Research on the synthesis of high refractive polyimides containing pyridine and sulfur units emphasized the compound's potential in material science and engineering applications (Guan et al., 2017).
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-11-4-2-1-3-9(11)8-16-10-5-6-12(14)15-7-10/h1-7H,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXBQQMJQILTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)
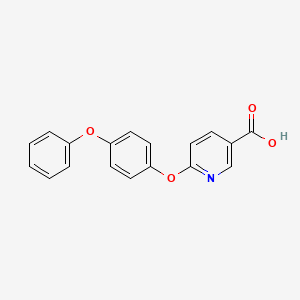

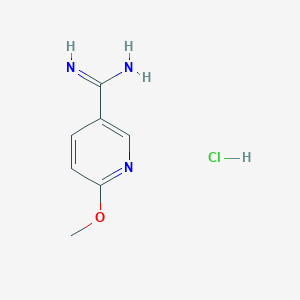


![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)
